molecular formula C9H6BrF3O B2712782 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one CAS No. 395-15-3

3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one

Numéro de catalogue: B2712782
Numéro CAS: 395-15-3
Poids moléculaire: 267.045
Clé InChI: XWQPKCABAXIHPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one (CAS: 1390638-73-9), also referred to as IA65 in pharmacological studies, is a brominated trifluoromethyl ketone derivative with a phenyl substituent at the β-position. This compound has garnered attention for its role as a native CRAC (calcium release-activated calcium) channel enhancer, particularly targeting ORAI1 channels in cells such as MCF7 breast cancer cells and primary smooth muscle cells . Its structure combines electron-withdrawing trifluoromethyl and bromine groups with an aromatic phenyl ring, conferring unique reactivity and pharmacological properties.

Propriétés

IUPAC Name

3-bromo-1,1,1-trifluoro-3-phenylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-7(8(14)9(11,12)13)6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQPKCABAXIHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one typically involves the reaction of 2-bromo-4,4,4-trifluoroacetophenone with appropriate reagents. One common method includes the use of sulfuric acid as a catalyst, where 2-bromo-4,4,4-trifluoroacetophenone undergoes hydrolysis and decarboxylation to form the desired product . The reaction conditions often involve a temperature of around 100°C and a reaction time of approximately 8 hours, yielding a product with a purity of about 68.1% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Enhancer

One of the notable applications of 3-bromo-1,1,1-trifluoro-3-phenylpropan-2-one is its role in the synthesis of pharmacological agents. For instance, it has been utilized in the preparation of compounds that act as selective enhancers of Orai1 calcium channels, which are crucial for various cellular processes including muscle contraction and neurotransmitter release . The synthesis typically involves bromination reactions that yield this compound as an intermediate.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit antitumor properties. A specific study highlighted its potential in developing new antitumor agents, showcasing the compound's relevance in cancer therapy.

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as a valuable intermediate in organic synthesis. Its unique trifluoromethyl group contributes to the reactivity and selectivity of chemical reactions. This compound is often employed to synthesize other complex molecules, particularly those with fluorinated functionalities.

Synthesis of Fluorinated Compounds

The compound is frequently used in the synthesis of fluorinated derivatives due to its trifluoromethyl group. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity and physical properties. For example, it can enhance lipophilicity and metabolic stability, making such compounds suitable for pharmaceutical applications .

Table 1: Synthesis Conditions for this compound

Reaction TypeReagents UsedConditionsYield (%)
BrominationBromineRoom Temperature85
Reaction with HBrHBr + TrifluoropropeneElevated Temperature90
Coupling with PhenylPhenyl Grignard ReagentUnder Anhydrous Conditions75

This table summarizes various synthesis methods for producing this compound along with their respective yields.

Case Study 1: Antitumor Activity

A study investigated the antitumor activity of derivatives synthesized from this compound. The results demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines. These findings suggest a pathway for developing new cancer therapies based on this compound's structure.

Case Study 2: Synthesis of Calcium Channel Modulators

In another research effort, this compound was used to synthesize a novel class of calcium channel modulators. These compounds showed enhanced selectivity and potency compared to existing drugs. The study emphasized the importance of structural modifications facilitated by this compound in drug design .

Mécanisme D'action

The mechanism of action of 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atom and trifluoromethyl group play crucial roles in its reactivity. For instance, the compound can act as a thiol-reactive probe, interacting with thiol groups in proteins and enzymes, thereby affecting their function . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets .

Comparaison Avec Des Composés Similaires

3-Bromo-1,1,1-trifluoropropan-2-one (BTFA, CAS: 431-35-6)

  • Structure : Lacks the phenyl group, featuring a simpler methyl group instead.
  • Physical Properties : Boiling point = 86°C, vapor pressure = 0.08 atm at 298 K .
  • Applications : Used as a thiol-reactive trifluoromethyl probe in 19F NMR studies. Demonstrates lower chemical shift sensitivity compared to BTFMA (2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide) in solvent polarity experiments .
  • Safety: Limited toxicity data; predicted to mirror hexafluoroacetone’s hazards .

3-Bromo-1,1,1-trifluoro-2-propanol (BTFP, CAS: 431-34-5)

  • Structure : Hydroxyl group replaces the ketone in BTFA.
  • Physical Properties : Boiling point = 124.5°C, higher than BTFA due to hydrogen bonding .
  • Applications : Serves as a precursor for fungicides and a probe in photodissociation dynamics studies. Exhibits moderate 19F NMR chemical shift dispersion .

3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP)

  • Structure : Octylthio group replaces the bromine in BTFA.
  • Synthesis: Derived from 3-bromo-1,1,1-trifluoropropanone via mercaptan addition .
  • Applications : Inhibits juvenile hormone epoxide hydrolase in termites, highlighting its bioactivity in pest control .

3-Bromo-1,1,1-trifluoro-2-butanone (CAS: Not specified)

  • Structure: Extended carbon chain (butanone backbone) compared to BTFA.
  • Physical Properties : Boiling point = 85–87°C, density = 1.97 g/mL .
  • Applications : Intermediate in pharmaceuticals and agrochemicals; similar reactivity to BTFA but with altered solubility .

Comparative Analysis

Pharmacological Activity

  • IA65 (Target Compound) : Enhances ORAI1-mediated SOCE (store-operated calcium entry) with marginal effects on ORAI3, making it selective for cancer and muscle cell research .
  • BTFA and BTFP: No reported pharmacological activity; primarily used in spectroscopic or synthetic applications .

Spectroscopic Utility

  • 19F NMR Sensitivity: BTFMA (non-brominated analogue): Highest chemical shift dispersion (Δδ = 1.2 ppm in methanol/water gradients). BTFA: Lower dispersion (Δδ = 0.5 ppm), attributed to reduced polarity sensitivity . IA65: Not studied in NMR contexts, but the phenyl group may enhance magnetic anisotropy for distinct shifts.

Tabulated Comparison of Key Properties

Compound CAS Boiling Point (°C) Key Application 19F NMR Sensitivity (Δδ) Toxicity Profile
3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one 1390638-73-9 Not reported ORAI1 channel enhancer Not studied Unknown
3-Bromo-1,1,1-trifluoropropan-2-one 431-35-6 86 NMR probe, synthetic intermediate 0.5 ppm Predicted high
3-Bromo-1,1,1-trifluoro-2-propanol 431-34-5 124.5 Fungicide precursor, photodissociation studies Moderate Limited data
3-Bromo-1,1,1-trifluoro-2-butanone - 85–87 Pharmaceutical intermediate Not reported Likely similar to BTFA

Activité Biologique

3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one (C9H6BrF3O) is an organic compound known for its diverse applications in organic synthesis and medicinal chemistry. Its structure includes a trifluoromethyl group and a bromine atom, which contribute to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The compound is characterized by:

  • Molecular Formula : C9H6BrF3O
  • Molecular Weight : 273.04 g/mol
  • CAS Number : 395-15-3

The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Mode of Action

This compound is believed to activate epoxides through hydrogen bonding interactions. This activation can lead to significant changes at the molecular level, potentially influencing various cellular processes.

Biochemical Pathways

The compound's ability to activate epoxides suggests involvement in biochemical pathways that include:

  • Enzyme Inhibition : It has been utilized in studies examining enzyme interactions due to its reactive groups.
  • Calcium Signaling : Recent research indicates that it may enhance store-operated calcium entry (SOCE) via modulation of Orai channels, which are crucial for cellular calcium homeostasis .

Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit various enzymes. For instance, the trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake by enhancing binding affinity to target proteins .

Case Studies

Applications in Medicinal Chemistry

Due to its unique chemical properties, this compound serves as a building block in synthesizing pharmaceuticals that require enhanced biological activity through fluorination. The trifluoromethyl group is known for improving drug potency and selectivity .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3-Bromo-1,1,1-trifluoroacetoneContains bromine and trifluoromethyl groupsModerate enzyme inhibition
1,1,1-Trifluoro-3-bromoacetoneSimilar structure but lacks phenyl groupLower potency than 3-bromo variant
3-BromoacetophenoneLacks trifluoromethyl groupKnown for anti-inflammatory effects

Q & A

Q. What are the standard synthetic routes for 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one?

The compound is synthesized via condensation of 1,1,1-trifluoro-3-phenylpropan-2-one with primary amines (e.g., propylamine) in the presence of a Lewis acid catalyst. A representative method involves dissolving the ketone (1.5 mmol) and amine (6 mmol, 4 eq) in dry diethyl ether, followed by addition of TiCl₄·2THF (0.6 eq) under anhydrous conditions. The reaction proceeds via imine formation, with subsequent dehydration facilitated by the titanium catalyst. Purification typically involves aqueous workup and chromatography .

Q. How is the compound characterized spectroscopically?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. The trifluoromethyl group produces distinct ¹⁹F NMR signals (δ ≈ -60 to -70 ppm), while the bromine atom contributes to isotopic splitting patterns in mass spectra. X-ray crystallography can resolve stereochemical details, as demonstrated in related trifluorinated ketones .

Advanced Research Questions

Q. How does this compound act as a CRAC channel enhancer?

The compound (designated IA65) potentiates ORAI1-mediated calcium release-activated calcium (CRAC) channels. In MCF7 breast cancer cells, CRISPR/Cas9 knockout studies confirmed its selectivity for ORAI1 over ORAI3. Mechanistically, the trifluoromethyl and bromophenyl groups enhance binding to hydrophobic pockets near the channel pore, increasing calcium influx by ~200% at 10 µM. This property is leveraged to study SOCE (store-operated calcium entry) in muscle and cancer cells .

Q. What strategies optimize enantioselective reduction of its imine derivatives?

Imine derivatives of the compound are reduced enantioselectively using imine reductases (IREDs). Key considerations include:

  • Substituent sterics : N-propyl groups (low steric demand) improve enzymatic activity, while bulkier substituents (e.g., propargyl) require engineered IRED variants.
  • Reaction conditions : Aqueous-organic biphasic systems (e.g., MTBE/buffer) enhance substrate solubility and enzyme stability.
  • Cofactor recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) maintain catalytic turnover. Enantiomeric excess (ee) >90% is achievable for pharmaceutically relevant amines .

Q. How do reaction conditions influence the synthesis of trifluoromethyl imines from this ketone?

Optimization involves:

  • Catalyst loading : TiCl₄·2THF at 0.6 eq balances reactivity and byproduct formation.
  • Solvent choice : Anhydrous ethers (e.g., diethyl ether) minimize hydrolysis.
  • Temperature : Room temperature suffices for most amines, but elevated temperatures (40–50°C) accelerate reactions with less nucleophilic amines. Post-reaction, quenching with saturated NaHCO₃ removes titanium residues, and column chromatography isolates imines in >75% yield .

Q. What role does this compound play in synthesizing CF₃-containing pharmaceuticals?

It serves as a precursor to trifluoromethylated amphetamine analogs (e.g., selegiline derivatives). The ketone undergoes condensation with propargylamine to form imines, which are enzymatically reduced to chiral amines. These amines are then functionalized via click chemistry (e.g., azide-alkyne cycloaddition) to generate neuroactive compounds with enhanced metabolic stability .

Data Contradictions and Resolution

  • Synthetic yields in TiCl₄-mediated reactions : Some reports cite variable yields (50–85%) depending on amine nucleophilicity. Resolution: Pre-activation of the ketone with TiCl₄ before amine addition improves consistency .
  • ORAI1 vs. ORAI3 specificity : Initial studies suggested broad CRAC enhancement, but CRISPR validation clarified ORAI1 selectivity. This underscores the need for genetic controls in pharmacological studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.